molecular formula C24H18Cl3N5OS B11078896 4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate

4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate

Cat. No.: B11078896
M. Wt: 530.9 g/mol
InChI Key: VJZAGTVQZRJJFN-JJKYIXSRSA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of 1,2,4-triazole derivatives .
  • The structural formula is:

    C22H15Cl3N6OS\text{C}_{22}\text{H}_{15}\text{Cl}_3\text{N}_6\text{OS} C22​H15​Cl3​N6​OS

  • It contains a 1,2,4-triazole ring, a benzyl group, and a thiosemicarbazone moiety.
  • The compound’s systematic name is quite descriptive, indicating its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H18Cl3N5OS

    Molecular Weight

    530.9 g/mol

    IUPAC Name

    [4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl] (1E)-N-(2-chloroanilino)-2-oxopropanimidothioate

    InChI

    InChI=1S/C24H18Cl3N5OS/c1-15(33)23(30-28-21-10-6-5-9-19(21)26)34-24-31-29-22(18-12-11-17(25)13-20(18)27)32(24)14-16-7-3-2-4-8-16/h2-13,28H,14H2,1H3/b30-23+

    InChI Key

    VJZAGTVQZRJJFN-JJKYIXSRSA-N

    Isomeric SMILES

    CC(=O)/C(=N\NC1=CC=CC=C1Cl)/SC2=NN=C(N2CC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

    Canonical SMILES

    CC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NN=C(N2CC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

    Origin of Product

    United States

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